molecular formula C18H15N3O2S B14931535 2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B14931535
M. Wt: 337.4 g/mol
InChI Key: WGOANIOYNCPCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core fused with a thiadiazole ring, and an isopropoxyphenyl group attached to the quinazolinone moiety.

Preparation Methods

The synthesis of 2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One efficient method involves the use of a Lewis acid-based deep eutectic solvent (LA-DES) as a catalyst. The reaction typically involves the condensation of dimedone or 1,3-cyclohexanedione, aldehydes, and 5-aryl-1,3,4-thiadiazol-2-amines under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of toxic organic solvents.

Chemical Reactions Analysis

2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ISOPROPOXYPHENYL)-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting disease-related processes. For example, it may inhibit the activity of carbonic anhydrase, cholinesterase, or other enzymes involved in cancer and microbial infections .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3O2S/c1-11(2)23-13-9-7-12(8-10-13)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)24-16/h3-11H,1-2H3

InChI Key

WGOANIOYNCPCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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